N-[2-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
N-[2-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Brand Name:
Vulcanchem
CAS No.:
70858-45-6
VCID:
VC21115102
InChI:
InChI=1S/C34H58N2O26/c1-9(42)35-11(3-37)18(45)28(12(44)4-38)60-31-17(36-10(2)43)22(49)29(15(7-41)58-31)61-34-27(54)30(62-33-26(53)24(51)20(47)14(6-40)57-33)21(48)16(59-34)8-55-32-25(52)23(50)19(46)13(5-39)56-32/h3,11-34,38-41,44-54H,4-8H2,1-2H3,(H,35,42)(H,36,43)
SMILES:
CC(=O)NC1C(C(C(OC1OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O
Molecular Formula:
C₃₄H₅₈N₂O₂₆
Molecular Weight:
910.8 g/mol
N-[2-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
CAS No.: 70858-45-6
Cat. No.: VC21115102
Molecular Formula: C₃₄H₅₈N₂O₂₆
Molecular Weight: 910.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70858-45-6 |
|---|---|
| Molecular Formula | C₃₄H₅₈N₂O₂₆ |
| Molecular Weight | 910.8 g/mol |
| IUPAC Name | N-[2-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
| Standard InChI | InChI=1S/C34H58N2O26/c1-9(42)35-11(3-37)18(45)28(12(44)4-38)60-31-17(36-10(2)43)22(49)29(15(7-41)58-31)61-34-27(54)30(62-33-26(53)24(51)20(47)14(6-40)57-33)21(48)16(59-34)8-55-32-25(52)23(50)19(46)13(5-39)56-32/h3,11-34,38-41,44-54H,4-8H2,1-2H3,(H,35,42)(H,36,43) |
| Standard InChI Key | DJUIFTOHRFYXSA-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1C(C(C(OC1OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O |
| Canonical SMILES | CC(=O)NC1C(C(C(OC1OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator